molecular formula C17H35IN2O B1177516 Opratonium iodide CAS No. 146919-78-0

Opratonium iodide

Cat. No.: B1177516
CAS No.: 146919-78-0
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Description

Its mechanism of action remains unspecified, and it lacks reported adverse effects or commercial development .

Properties

CAS No.

146919-78-0

Molecular Formula

C17H35IN2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of opratonium iodide typically involves the quaternization of a tertiary amine with an alkyl iodide. One common method includes the reaction of trimethylamine with 3-(10-undecenamido)propyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, the reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Opratonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Opratonium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.

    Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of disinfectants and antiseptics due to its biocidal properties .

Mechanism of Action

The mechanism of action of opratonium iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. Additionally, the compound can form complexes with various biomolecules, enhancing its efficacy in drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Opratonium iodide with three structurally or functionally related iodide compounds: dimethylsulphonium iodide , methyl iodide , and potassium iodide .

Compound Chemical Structure Key Properties Applications Adverse Effects Environmental Impact
This compound Undisclosed - Small molecule<br>- No FDA approval<br>- Unspecified mechanism of action None reported None documented Unknown
Dimethylsulphonium iodide [(CH₃)₂S⁺I⁻] - Melting point: 165°C<br>- High antibacterial activity (vs. Staphylococcus aureus) Antimicrobial agent<br>Research applications Not reported in studies Limited data; likely low environmental persistence
Methyl iodide (CH₃I) CH₃I - Volatile<br>- Estimated global emissions: 71 Gg yr⁻¹ (rice paddies)<br>- Marine sources dominate Agriculture (soil fumigation)<br>Atmospheric chemistry studies Neurotoxic, carcinogenic (regulated use) Major atmospheric contributor<br>Ozone-layer depletion potential
Potassium iodide (KI) K⁺I⁻ - Rapid absorption/excretion<br>- Bioavailability: >90% Thyroid protection (nuclear incidents)<br>Antifungal/expectorant in medicine Iodism (rash, metallic taste, thyroid dysfunction)<br>Acneiform eruptions Low environmental risk<br>Controlled medical disposal

Key Comparative Insights:

Mechanistic and Structural Differences :

  • This compound lacks mechanistic data, whereas potassium iodide exerts therapeutic effects via iodine saturation of the thyroid gland, blocking radioactive iodine uptake .
  • Dimethylsulphonium iodide ’s quaternary ammonium structure enhances antimicrobial efficacy compared to simpler iodides like KI .

Clinical and Safety Profiles :

  • Potassium iodide has well-documented adverse effects (e.g., iodism) due to systemic iodine accumulation, whereas This compound ’s safety profile remains unstudied .
  • Methyl iodide ’s toxicity limits its use to regulated industrial applications, contrasting with This compound ’s undefined risk profile .

Environmental Impact: Methyl iodide contributes significantly to atmospheric iodine budgets (70% from marine sources), posing ozone-depletion risks. This compound’s environmental behavior is unknown but likely less impactful due to its unmarketed status .

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